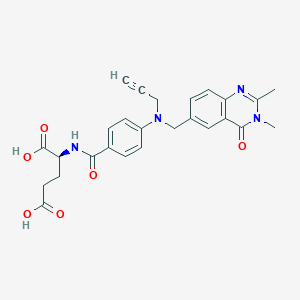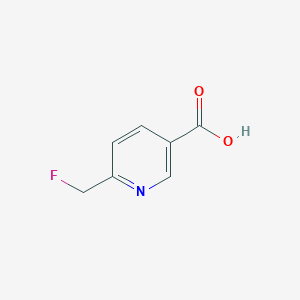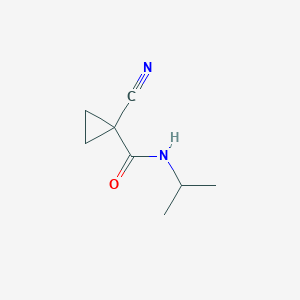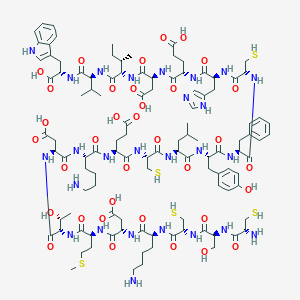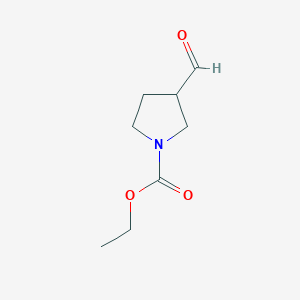
Ethyl 3-formylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
Ethyl 3-formylpyrrolidine-1-carboxylate (EFP) is a chemical compound that is widely used in scientific research. It is a versatile molecule that can be synthesized in various ways and has a range of applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of Ethyl 3-formylpyrrolidine-1-carboxylate is not well understood, but it is believed to act as an inhibitor of enzymes involved in the biosynthesis of various biological molecules, such as proteins and nucleic acids. Ethyl 3-formylpyrrolidine-1-carboxylate may also interact with cellular membranes and alter their properties, which can affect the function of membrane-bound proteins.
Effets Biochimiques Et Physiologiques
Ethyl 3-formylpyrrolidine-1-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Ethyl 3-formylpyrrolidine-1-carboxylate may also have neuroprotective effects and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-formylpyrrolidine-1-carboxylate has several advantages for lab experiments, including its ease of synthesis, versatility, and low toxicity. However, Ethyl 3-formylpyrrolidine-1-carboxylate is also relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, Ethyl 3-formylpyrrolidine-1-carboxylate can be expensive to produce in large quantities, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of Ethyl 3-formylpyrrolidine-1-carboxylate in scientific research. One area of interest is the development of Ethyl 3-formylpyrrolidine-1-carboxylate-based drugs for the treatment of various diseases, particularly cancer and neurodegenerative disorders. Another area of interest is the use of Ethyl 3-formylpyrrolidine-1-carboxylate as a chiral auxiliary in asymmetric synthesis, which can enable the production of novel bioactive compounds. Additionally, further research is needed to understand the mechanism of action of Ethyl 3-formylpyrrolidine-1-carboxylate and its potential applications in various fields of science.
Applications De Recherche Scientifique
Ethyl 3-formylpyrrolidine-1-carboxylate has a range of applications in scientific research, particularly in the field of biochemistry and pharmacology. It is commonly used as a starting material for the synthesis of various bioactive compounds, including amino acids, peptides, and alkaloids. Ethyl 3-formylpyrrolidine-1-carboxylate can also be used as a chiral auxiliary in asymmetric synthesis, which enables the production of enantiomerically pure compounds.
Propriétés
Numéro CAS |
124438-22-8 |
|---|---|
Nom du produit |
Ethyl 3-formylpyrrolidine-1-carboxylate |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
ethyl 3-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-4-3-7(5-9)6-10/h6-7H,2-5H2,1H3 |
Clé InChI |
VPCHJOXYXRKPOG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(C1)C=O |
SMILES canonique |
CCOC(=O)N1CCC(C1)C=O |
Synonymes |
1-Pyrrolidinecarboxylic acid, 3-formyl-, ethyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

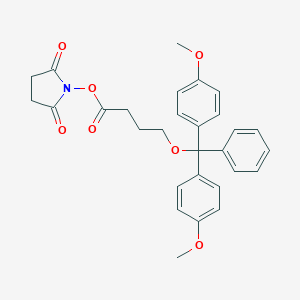
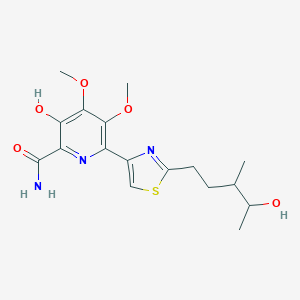
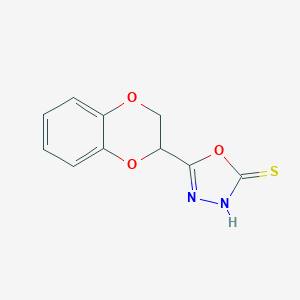
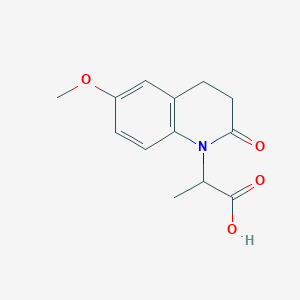

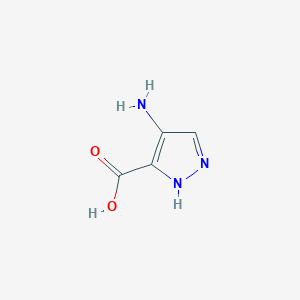
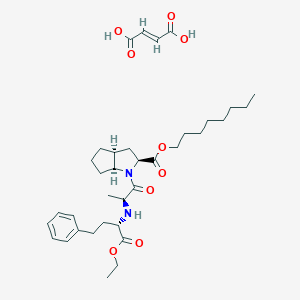
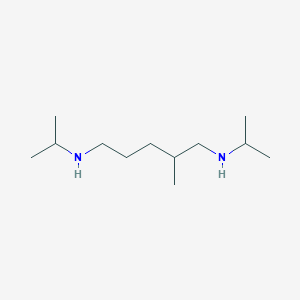
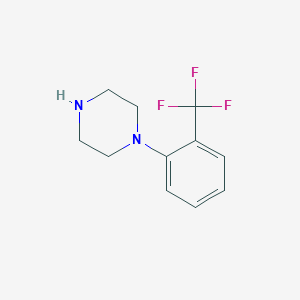
![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)
